

Rubreserine: A Technical Guide to its Chemical and Physical Properties for Researchers

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For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of **Rubreserine**, a compound of interest for researchers, scientists, and drug development professionals. This document details its fundamental characteristics, experimental protocols for their determination, and insights into its biological mechanism of action.

Core Chemical and Physical Properties

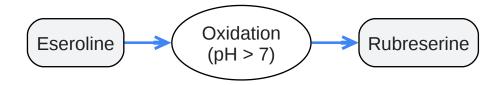
Rubreserine, a red-colored oxidation product of eseroline, possesses a unique chemical structure that underpins its biological activity.[1] The following tables summarize its key quantitative properties.



Identifier	Value	Source
IUPAC Name	(3aR,8bS)-3,4,8b-trimethyl- 2,3a-dihydro-1H-pyrrolo[2,3- b]indole-6,7-dione	INVALID-LINK
CAS Number	18455-27-1	[2]
Chemical Formula	C13H16N2O2	[2][3]
Physical Property	Value	Source
Molecular Weight	232.28 g/mol	[2][3][4]
Melting Point	144-145 °C	[5]
Boiling Point (Predicted)	359.5 ± 42.0 °C	[6]
Density (Predicted)	1.27 ± 0.1 g/cm ³	[6]
pKa (Predicted)	8.50 ± 0.40	[6]
XLogP3	0.5	INVALID-LINK
Solubility & Appearance		
Solubility	Soluble in DMSO.[2][3]	
Appearance	Solid powder.[3]	_

Synthesis of Rubreserine

Rubreserine is synthesized through the oxidation of eseroline. This reaction occurs spontaneously and is notably accelerated under alkaline conditions, specifically at a pH greater than 7.[1]



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Synthesis of **Rubreserine** from Eseroline.

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of **Rubreserine**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which **Rubreserine** transitions from a solid to a liquid.

Methodology:

- A small, finely powdered sample of Rubreserine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the last solid crystal disappears is recorded as the completion of melting.
- The melting point is reported as a range between these two temperatures.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Rubreserine** in a given solvent.

Methodology:

- An excess amount of solid Rubreserine is added to a known volume of the solvent in a flask.
- The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.



- After agitation, the solution is allowed to stand to allow undissolved solids to settle.
- A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.
- The concentration of Rubreserine in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **Rubreserine**.

Methodology:

- A solution of Rubreserine of known concentration is prepared in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).
- The solution is placed in a beaker with a calibrated pH electrode and a stirrer.
- A standardized solution of a strong acid or base is added incrementally from a burette.
- The pH of the solution is recorded after each addition of the titrant.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point on the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of **Rubreserine** between n-octanol and water.

Methodology:

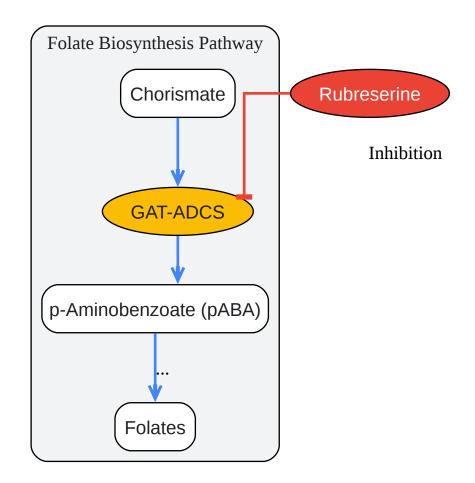


- A solution of **Rubreserine** is prepared in either n-octanol or water.
- Equal volumes of n-octanol and water are placed in a separatory funnel.
- A known amount of the Rubreserine solution is added to the funnel.
- The funnel is shaken vigorously for a set period to allow for the partitioning of Rubreserine between the two phases.
- The mixture is then allowed to stand until the two phases have completely separated.
- A sample is carefully taken from each phase.
- The concentration of **Rubreserine** in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
- LogP is the logarithm of the partition coefficient.

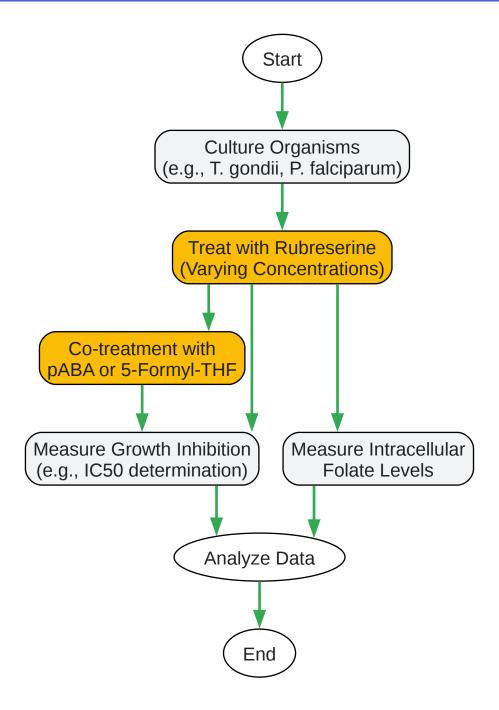
Signaling Pathway and Mechanism of Action

Rubreserine has been identified as an inhibitor of the folate biosynthesis pathway, a critical metabolic route for many organisms. Specifically, it targets the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS).

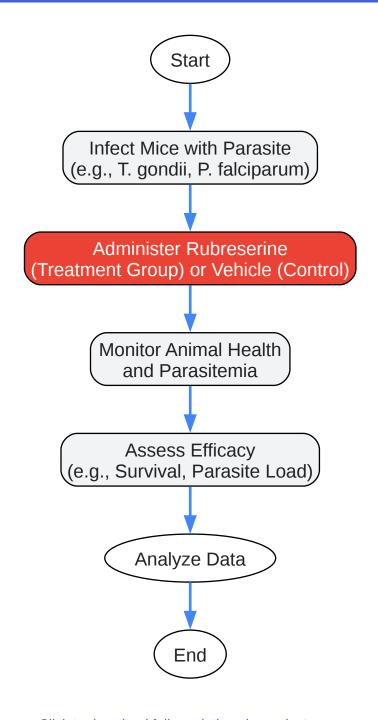












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